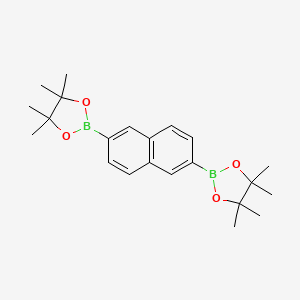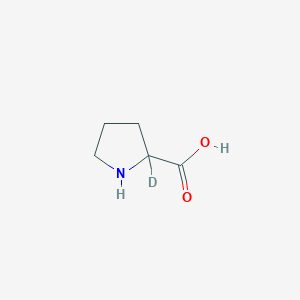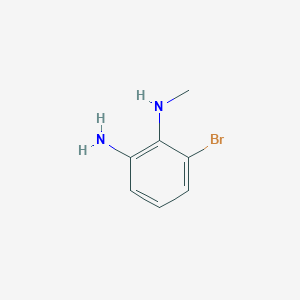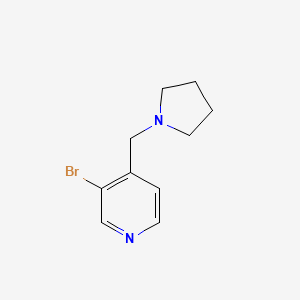
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine
Descripción general
Descripción
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is a chemical compound with the molecular formula C11H14BrN2. It is a pyridine derivative that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure, which allows it to interact with various biological targets in the body.
Aplicaciones Científicas De Investigación
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to have significant activity against various biological targets, including receptors and enzymes. For example, it has been shown to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation and apoptosis. Additionally, this compound has been shown to have activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is not fully understood. However, it is believed to interact with various biological targets in the body, including receptors and enzymes. For example, it has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the enzyme. Additionally, it has been shown to inhibit the activity of various kinases, including Akt and ERK1/2, which are involved in many cellular processes, including cell proliferation and survival.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine are not fully understood. However, it has been shown to have significant activity against various cancer cell lines, suggesting that it may have potential applications in the development of anticancer drugs. Additionally, it has been shown to inhibit the activity of CK2, which is involved in many cellular processes, including cell proliferation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine is its high purity and yield. This makes it an ideal compound for use in lab experiments, as it can be easily synthesized and purified. Additionally, its unique chemical structure allows it to interact with various biological targets, making it a valuable tool for studying various cellular processes.
However, there are also some limitations associated with the use of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, its potential toxicity and side effects are not well characterized, which could limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for the study of 3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine. One possible direction is the development of new anticancer drugs based on this compound. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of this compound, making it an even more valuable tool for scientific research.
Propiedades
IUPAC Name |
3-bromo-4-(pyrrolidin-1-ylmethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c11-10-7-12-4-3-9(10)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSELNNMCXHZULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(pyrrolidin-1-ylmethyl)pyridine | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)
![n-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1457213.png)
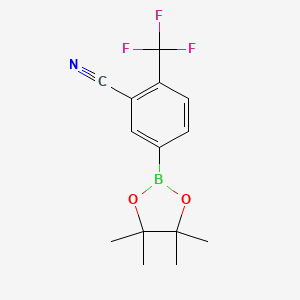
![4,6-Dibromo-thieno[3,4-c][1,2,5]thiadiazole-2-SIV](/img/structure/B1457215.png)
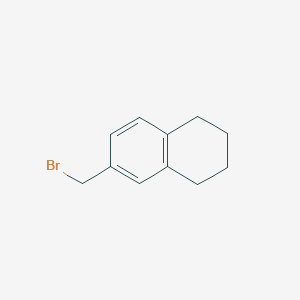
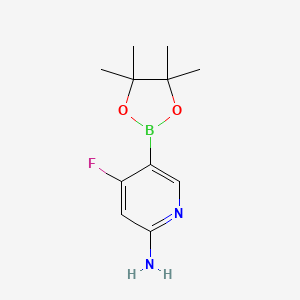
![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
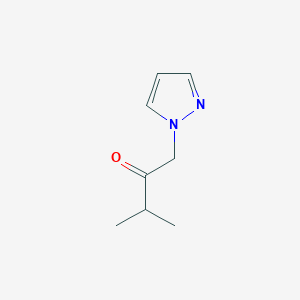
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
